molecular formula C16H30N2O3 B6673743 N-cyclopropyl-2-hydroxy-2-[1-(3-propan-2-yloxypropyl)piperidin-4-yl]acetamide

N-cyclopropyl-2-hydroxy-2-[1-(3-propan-2-yloxypropyl)piperidin-4-yl]acetamide

Cat. No.: B6673743
M. Wt: 298.42 g/mol
InChI Key: XTWQWPDXDUAAOI-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-hydroxy-2-[1-(3-propan-2-yloxypropyl)piperidin-4-yl]acetamide is a synthetic organic compound with potential applications in various fields of chemistry and biology. This compound features a cyclopropyl group, a hydroxy group, and a piperidinyl group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-cyclopropyl-2-hydroxy-2-[1-(3-propan-2-yloxypropyl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3/c1-12(2)21-11-3-8-18-9-6-13(7-10-18)15(19)16(20)17-14-4-5-14/h12-15,19H,3-11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWQWPDXDUAAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1CCC(CC1)C(C(=O)NC2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-hydroxy-2-[1-(3-propan-2-yloxypropyl)piperidin-4-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Cyclopropylation: Introduction of the cyclopropyl group to the precursor molecule.

    Hydroxylation: Addition of a hydroxy group to the intermediate compound.

    Piperidinylation: Incorporation of the piperidinyl group through nucleophilic substitution or other suitable reactions.

    Acetamide Formation: Final step involves the formation of the acetamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-hydroxy-2-[1-(3-propan-2-yloxypropyl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the carbonyl group back to a hydroxy group.

    Substitution: Nucleophilic substitution reactions involving the piperidinyl group.

    Hydrolysis: Breakdown of the acetamide group under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles such as amines or thiols under suitable conditions.

    Hydrolysis: Use of strong acids or bases to facilitate the hydrolysis reaction.

Major Products

    Oxidation: Formation of N-cyclopropyl-2-oxo-2-[1-(3-propan-2-yloxypropyl)piperidin-4-yl]acetamide.

    Reduction: Regeneration of the original hydroxy compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

N-cyclopropyl-2-hydroxy-2-[1-(3-propan-2-yloxypropyl)piperidin-4-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-hydroxy-2-[1-(3-propan-2-yloxypropyl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-cyclopropyl-2-hydroxy-2-[1-(3-propan-2-yloxypropyl)piperidin-4-yl]acetamide can be compared with other similar compounds, such as:

    N-cyclopropyl-2-hydroxy-2-[1-(3-methoxypropyl)piperidin-4-yl]acetamide: Similar structure but with a methoxy group instead of a propan-2-yloxy group.

    N-cyclopropyl-2-hydroxy-2-[1-(3-ethoxypropyl)piperidin-4-yl]acetamide: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.

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